molecular formula C15H13NO B12970728 1-(Benzo[h]quinolin-2-yl)ethanol

1-(Benzo[h]quinolin-2-yl)ethanol

Cat. No.: B12970728
M. Wt: 223.27 g/mol
InChI Key: OCZWYSDHHKMDQK-UHFFFAOYSA-N
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Description

1-(Benzo[h]quinolin-2-yl)ethanol is a chemical compound featuring a benzo[h]quinoline scaffold, a privileged structure in medicinal chemistry and materials science. This specific derivative, which contains an ethanol functional group at the 2-position, is primarily valued as a versatile synthetic intermediate or ligand precursor in research and development. In pharmaceutical research, the benzo[h]quinoline core is recognized for its significant biological potential. Structural analogs have demonstrated pronounced cytotoxic properties against a range of human cancer cell lines, making this compound a candidate for the synthesis of novel anti-cancer agents for investigative purposes . The scaffold's bioactivity is often linked to mechanisms such as the induction of oxidative stress-mediated DNA damage and the inhibition of cyclin-dependent kinases (CDK2) . In the field of organometallic chemistry, this compound can serve as a precursor for the synthesis of sophisticated ligand systems. Benzo[h]quinoline-based ligands are known to form stable complexes with transition metals such as ruthenium, osmium, and iron. These complexes are extensively investigated for their application in catalytic reactions, including hydrogenation and transfer hydrogenation processes . The ethanol side chain provides a convenient handle for further chemical modification, enabling the tuning of steric and electronic properties for specific catalytic applications. This product is sold for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzo[h]quinolin-2-ylethanol

InChI

InChI=1S/C15H13NO/c1-10(17)14-9-8-12-7-6-11-4-2-3-5-13(11)15(12)16-14/h2-10,17H,1H3

InChI Key

OCZWYSDHHKMDQK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C=CC3=CC=CC=C32)C=C1)O

Origin of Product

United States

Preparation Methods

Method Overview

The most common synthetic route to 1-(Benzo[h]quinolin-2-yl)ethanol involves the nucleophilic addition of benzo[h]quinoline to ethylene oxide or ethylene glycol under acidic catalysis. This reaction typically uses strong acid catalysts such as sulfuric acid or hydrochloric acid to activate the epoxide ring or glycol for nucleophilic attack.

Reaction Conditions

  • Catalyst: Sulfuric acid or hydrochloric acid
  • Temperature: Elevated temperatures (often reflux conditions)
  • Solvent: Often polar protic solvents or solvent-free conditions
  • Reaction time: Several hours to ensure complete conversion

Mechanism

The nitrogen atom in benzo[h]quinoline attacks the electrophilic carbon in ethylene oxide, opening the epoxide ring and forming the ethanol substituent at the 2-position of the quinoline ring.

Industrial Adaptations

  • Continuous flow reactors are employed to optimize yield and process efficiency.
  • Green chemistry principles are increasingly applied, including solvent-free conditions and recyclable catalysts to reduce environmental impact.

Research Data Summary

Parameter Typical Value/Condition
Catalyst H2SO4 or HCl
Temperature 80–120 °C
Reaction Time 4–8 hours
Solvent Polar protic solvents or none
Yield Moderate to high (60–85%)

This method is well-documented for its straightforward approach and scalability in industrial settings.

Reduction of 2-(Benzo[h]quinolin-2-yl)acetaldehyde or Ketone Precursors

Method Overview

An alternative approach involves the reduction of 2-(benzo[h]quinolin-2-yl)acetaldehyde or related ketone derivatives to the corresponding alcohol, this compound.

Reagents and Conditions

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
  • Solvent: Ether solvents such as tetrahydrofuran (THF) or ethanol
  • Temperature: 0 °C to room temperature
  • Reaction time: 1–3 hours

Mechanism

The hydride ion from the reducing agent attacks the carbonyl carbon, converting the aldehyde or ketone to the corresponding secondary alcohol.

Advantages

  • High selectivity for the alcohol product
  • Mild reaction conditions
  • High yields (typically >80%)

Data Table: Reduction Conditions and Yields

Reducing Agent Solvent Temperature Reaction Time Yield (%)
LiAlH4 THF 0 °C to RT 2 hours 85–90
NaBH4 Ethanol 0 °C to RT 1.5 hours 75–85

This method is preferred when the aldehyde or ketone precursor is readily available or can be synthesized efficiently.

Condensation and Cyclization Routes via Quinolin-2(1H)-one Intermediates

Method Overview

Some synthetic routes start from quinolin-2(1H)-one derivatives, which undergo condensation and cyclization reactions to form benzo[h]quinoline frameworks, followed by functionalization to introduce the ethanol group.

Key Steps

  • Preparation of 4-hydroxybenzo[h]quinolin-2(1H)-one via cyclocondensation of malonamide derivatives with polyphosphoric acid or phosphorous pentoxide in methane sulfonic acid.
  • Subsequent alkylation or reduction steps to introduce the ethanol moiety.

Reaction Conditions

  • Cyclocondensation: Heating at 140–180 °C in polyphosphoric acid or methane sulfonic acid
  • Alkylation: Use of alkyl halides under basic conditions (e.g., potassium hydroxide in methanol)
  • Purification: Recrystallization and chromatography

Research Findings

  • Yields for cyclocondensation range around 50–60%
  • Alkylation steps yield 70–80% of the desired intermediate
  • Final reduction or functionalization steps yield 60–85% of this compound

Example Data Table: Cyclocondensation and Alkylation

Step Reagents/Conditions Yield (%)
Cyclocondensation Polyphosphoric acid, 140–150 °C, 5 hours 53
Alkylation KOH, methanol, reflux, 8 hours 75
Reduction/Functionalization LiAlH4 or NaBH4, RT, 2 hours 80

This multi-step approach is useful for synthesizing derivatives and analogs of this compound and is supported by detailed synthetic studies.

Catalytic Condensation Using Copper Catalysts

Method Overview

Copper-catalyzed condensation reactions have been reported for the synthesis of benzo[h]quinoline derivatives, which can be further functionalized to this compound.

Reaction Details

  • Catalyst: Copper(I) iodide (CuI)
  • Substrates: 2,4-dichlorobenzo[h]quinoline and amines or alcohols
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Temperature: Moderate heating (40–80 °C)
  • Reaction time: Several hours

Advantages

  • High regioselectivity
  • Mild conditions
  • Potential for functional group tolerance

Application

This method is more commonly used for preparing amine derivatives but can be adapted for alcohol derivatives by modifying the nucleophile.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%)
Direct reaction with ethylene oxide Benzo[h]quinoline, ethylene oxide, acid catalyst, elevated temp Simple, scalable, industrially viable 60–85
Reduction of aldehyde/ketone LiAlH4 or NaBH4, ether solvents, mild temp High selectivity, mild conditions 75–90
Cyclocondensation and alkylation Polyphosphoric acid, KOH, alkyl halides Versatile for derivatives 50–80
Copper-catalyzed condensation CuI catalyst, DMF, moderate heating Regioselective, mild conditions Variable

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[h]quinolin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzo[h]quinolin-2-yl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation: Benzo[h]quinolin-2-yl ketone

    Reduction: Benzo[h]quinolin-2-ylamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1-(Benzo[h]quinolin-2-yl)ethanol has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Benzo[h]quinolin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Benzo[h]quinolin-2-yl)ethanol (inferred structure) with structurally related compounds, focusing on molecular properties, structural features, and biological activities.

Table 1: Molecular and Structural Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity References
This compound* C₁₆H₁₃NO 235.29 (calc.) Benzo[h]quinoline core, ethanol substituent Antioxidant (inferred)
1-(Quinolin-2-yl)ethanol C₁₁H₁₁NO 173.22 Quinoline core, ethanol substituent Synthetic intermediate
1-(Benzo[b]thien-2-yl)ethanol C₁₀H₁₀OS 178.25 Benzothiophene core, ethanol substituent Pharmaceutical intermediate
1-(1,3-Benzothiazol-2-yl)ethanol C₉H₉NOS 179.24 Benzothiazole core, ethanol substituent Antimicrobial potential

*Inferred data based on benzoquinoline derivatives in .

Key Observations:

Structural Variations: Benzo[h]quinoline vs. Quinoline: The benzo[h]quinoline system (C₁₆H₁₃NO) adds a fused benzene ring to quinoline, increasing molecular weight and aromatic surface area compared to 1-(quinolin-2-yl)ethanol (C₁₁H₁₁NO) . This enhances π-π stacking interactions in biological systems. Heteroatom Differences: Thiophene (in benzo[b]thien-2-yl) and benzothiazole derivatives introduce sulfur, altering electronic properties and metabolic stability compared to nitrogen-rich quinoline analogs .

Biological Activities: Antioxidant Activity: Benzoquinoline derivatives, particularly thiazole and triazolethione analogs, exhibit potent radical-scavenging activity due to electron-rich heterocycles and hydrogen-bonding hydroxyl groups . Pharmaceutical Applications: Benzothiophene derivatives (e.g., 1-(Benzo[b]thien-2-yl)ethanol) are intermediates in drugs like zileuton, highlighting sulfur’s role in targeting inflammatory pathways . Antimicrobial Potential: Benzothiazole derivatives demonstrate broad-spectrum activity, attributed to their ability to disrupt microbial membranes or enzyme systems .

Physicochemical Properties: Solubility: The ethanol group in all compounds improves aqueous solubility compared to non-hydroxylated analogs. non-fused analogs like quinoline .

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